4-Methylnaphthalene-2-carbonitrile

Übersicht

Beschreibung

4-Methylnaphthalene-2-carbonitrile is a chemical compound with the molecular formula C12H9N and a molecular weight of 167.211 . It is used for experimental and research purposes .

Molecular Structure Analysis

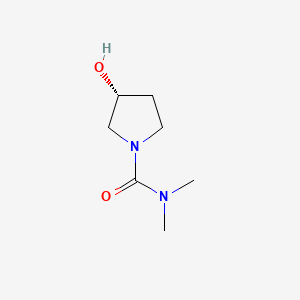

The molecular structure of 4-Methylnaphthalene-2-carbonitrile consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The “4-methyl” indicates a methyl group (-CH3) attached to the fourth carbon of the naphthalene structure, and the “2-carbonitrile” indicates a carbonitrile group (-C≡N) attached to the second carbon .Wissenschaftliche Forschungsanwendungen

Deuterium Substitution in Naphthyl Compounds : Deuterium substitution, including in compounds like 1-methylnaphthalene and l-naphthonitrile, facilitates carbon-13 spectrum analysis. This method permits indirect assignment of an aryl carbon where direct attachment of deuterium is challenging due to existing substituents (Kitching et al., 1974).

Photochemical Cycloaddition Reactions : Photoproducts from the cycloaddition reactions between acrylonitrile and various methyl-naphthalenes, including 2-methylnaphthalene, have been investigated. These reactions yield specific products like 2a-methyl-1,2,2a,8b-tetrahydrocyclobuta[a]naphthalene-endo-2-carbonitrile (Mccullough et al., 1991).

Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives : A method for preparing 1-aminonaphthalene-2-carbonitrile derivatives has been developed. This involves treating 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile to yield these derivatives in good yields (Kobayashi et al., 2008).

Biodegradation of Methylnaphthalenes : Pseudomonas putida CSV86, a soil bacterium, has been shown to degrade 1- and 2-methylnaphthalene through multiple pathways. This suggests potential applications in environmental bioremediation (Mahajan et al., 1994).

Polymerization of Vinyl-Naphthalenes : Studies on polymerizations of 2-vinylnaphthalene and 4-vinylbiphenyl initiated by azobis(isobutyronitrile) highlight their potential in polymer chemistry. The aromatic monomers were found to be more reactive than methyl methacrylate (Bevington et al., 1985).

Photosensitized Oxygenation of Naphthalene Derivatives : The study of the oxygenation of 2-methylnaphthalene and other derivatives under photosensitization reveals insights into their reactivity and potential chemical transformations (Yamashita et al., 1991).

Eigenschaften

IUPAC Name |

4-methylnaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYPGDDZJABUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704768 | |

| Record name | 4-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylnaphthalene-2-carbonitrile | |

CAS RN |

112929-90-5 | |

| Record name | 4-Methyl-2-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112929-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)

![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)